(S)-N-Methyl-N-(pyrrolidin-2-ylmethyl)acetamide
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Overview
Description
(S)-N-Methyl-N-(pyrrolidin-2-ylmethyl)acetamide: is a chemical compound with the molecular formula C8H16N2O. It is a derivative of pyrrolidine and contains both an amide and a methyl group. This compound is known for its utility in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of N-methylpyrrolidine with acetyl chloride under controlled conditions. The reaction typically requires anhydrous conditions and the use of a suitable solvent such as dichloromethane.
Industrial Production Methods: In an industrial setting, the compound is often produced using large-scale reactors with precise temperature and pressure controls to ensure the purity and yield of the product. Continuous flow chemistry techniques can also be employed to enhance production efficiency.
Chemical Reactions Analysis
(S)-N-Methyl-N-(pyrrolidin-2-ylmethyl)acetamide: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Amides, carboxylic acids.
Reduction: Amines.
Substitution: Amides, esters, and other derivatives.
Scientific Research Applications
(S)-N-Methyl-N-(pyrrolidin-2-ylmethyl)acetamide: has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a tool in molecular biology research.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (S)-N-Methyl-N-(pyrrolidin-2-ylmethyl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells.
Molecular Targets and Pathways:
Enzyme inhibition: The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
Signal transduction: It can modulate signaling pathways, influencing cellular responses to external stimuli.
Comparison with Similar Compounds
(S)-N-Methyl-N-(pyrrolidin-2-ylmethyl)acetamide: is compared with other similar compounds to highlight its uniqueness:
N-Methylpyrrolidine: Similar in structure but lacks the acetamide group.
N-Methyl-2-pyrrolidone: Contains a lactam ring instead of an amide group.
N-Methyl-N-(pyrrolidin-2-ylmethyl)formamide: Similar structure but with a formamide group instead of an acetamide group.
These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
N-methyl-N-[[(2S)-pyrrolidin-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-7(11)10(2)6-8-4-3-5-9-8/h8-9H,3-6H2,1-2H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEOUDHMKHWGEX-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1CCCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)C[C@@H]1CCCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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